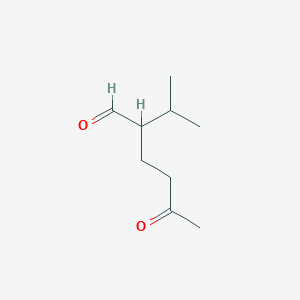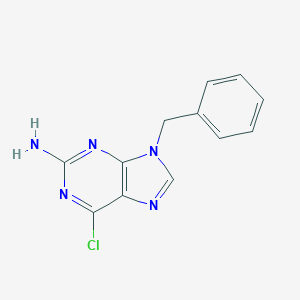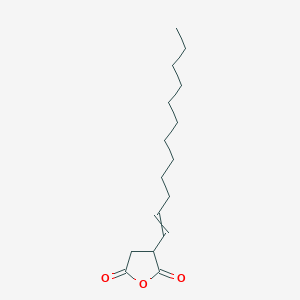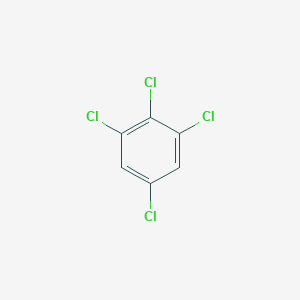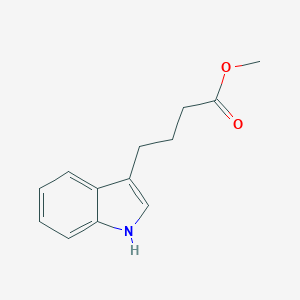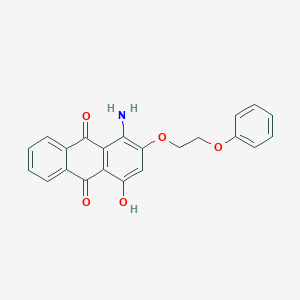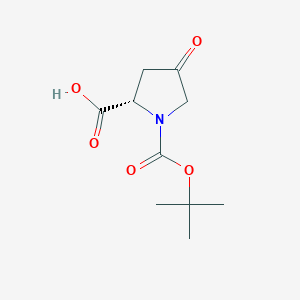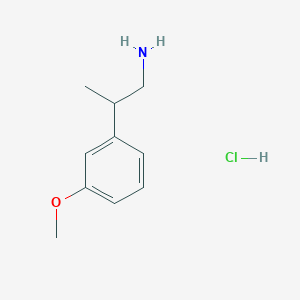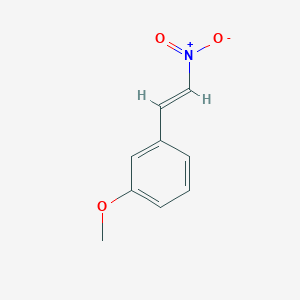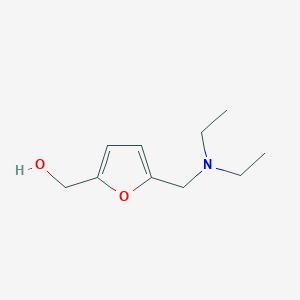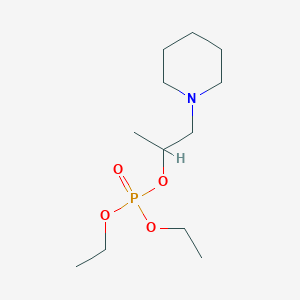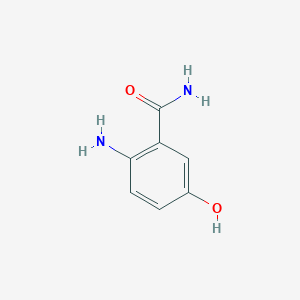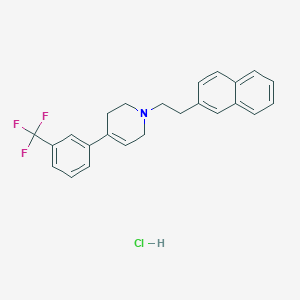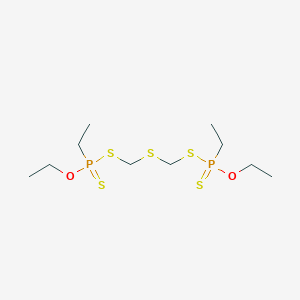
Stauffer N-3734
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stauffer N-3734 is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound was first synthesized in 1992 by a team of researchers led by Dr. Richard Stauffer at the University of Pittsburgh. Since then, numerous studies have been conducted to investigate the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for Stauffer N-3734.
Wirkmechanismus
The mechanism of action of Stauffer N-3734 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
Stauffer N-3734 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Stauffer N-3734 for lab experiments is its high purity and stability. This makes it an ideal compound for use in in vitro and in vivo studies. However, one limitation is that it is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several potential future directions for research on Stauffer N-3734. One area of interest is in the development of new cancer therapies based on its anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Stauffer N-3734. Other potential areas of research include its use in the treatment of neurodegenerative diseases and its potential as an anti-inflammatory agent.
In conclusion, Stauffer N-3734 is a synthetic compound that has shown great potential for use in scientific research. Its unique properties and potential applications have made it a topic of interest for researchers in a variety of fields. Further research is needed to fully understand its mechanism of action and potential applications, but the future looks promising for this promising compound.
Synthesemethoden
Stauffer N-3734 is synthesized through a multistep process that involves the reaction of 2,4,6-trichlorophenol with 2-methyl-2-butene in the presence of a base. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been optimized to produce high yields of pure Stauffer N-3734.
Wissenschaftliche Forschungsanwendungen
Stauffer N-3734 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Stauffer N-3734 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, Stauffer N-3734 has been investigated for its potential to treat other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
18300-10-2 |
|---|---|
Produktname |
Stauffer N-3734 |
Molekularformel |
C10H24O2P2S5 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H24O2P2S5/c1-5-11-13(15,7-3)18-9-17-10-19-14(16,8-4)12-6-2/h5-10H2,1-4H3 |
InChI-Schlüssel |
WYAIZMVWGQDHAX-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)SCSCSP(=S)(CC)OCC |
Kanonische SMILES |
CCOP(=S)(CC)SCSCSP(=S)(CC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



